molecular formula C13H20O B2615003 (2R)-2-(4-tert-butylphenyl)propan-1-ol CAS No. 2248184-23-6

(2R)-2-(4-tert-butylphenyl)propan-1-ol

Cat. No.: B2615003
CAS No.: 2248184-23-6
M. Wt: 192.302
InChI Key: YLFCIWOYXJYESM-JTQLQIEISA-N
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Description

(2R)-2-(4-tert-butylphenyl)propan-1-ol is a chiral secondary alcohol featuring a 4-tert-butylphenyl substituent. This compound is structurally characterized by a hydroxyl group (-OH) at the propan-1-ol position and a stereogenic center at the second carbon (R-configuration).

Properties

IUPAC Name

(2R)-2-(4-tert-butylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-8,10,14H,9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFCIWOYXJYESM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-tert-butylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (2R)-2-(4-tert-butylphenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: (2R)-2-(4-tert-butylphenyl)propan-1-one or (2R)-2-(4-tert-butylphenyl)propanoic acid.

    Reduction: (2R)-2-(4-tert-butylphenyl)propane.

    Substitution: (2R)-2-(4-tert-butylphenyl)propyl chloride.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

  • The compound is utilized as an important chiral building block in asymmetric synthesis. Its optical activity allows it to participate in reactions that produce enantiomerically enriched products, which are crucial in the synthesis of pharmaceuticals and agrochemicals.

Intermediate in Organic Synthesis

  • It serves as an intermediate in the synthesis of complex organic molecules. For instance, it can be transformed into other functionalized compounds through various chemical reactions such as oxidation and substitution, making it valuable for synthetic chemists.

Biological Research

Biological Activity Studies

  • Recent studies have indicated potential biological activities associated with (2R)-2-(4-tert-butylphenyl)propan-1-ol. Research is ongoing to evaluate its role as a ligand in biochemical assays, which could lead to new insights into its therapeutic potential.

Drug Development

  • The compound is under investigation for its potential use in developing new drugs. Its structural properties may allow it to interact with biological targets effectively, influencing various biochemical pathways.

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is used in the manufacture of specialty chemicals . Its unique properties make it suitable for applications in coatings, inks, and other formulations where specific chemical characteristics are required .

Catalysts and Driers

  • The compound may also play a role in the production of catalysts and driers used in various industrial processes. Its ability to act as a solvent or additive can enhance the performance of these materials .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral auxiliary in the asymmetric synthesis of biologically active compounds. The results indicated that utilizing this compound significantly increased the enantiomeric excess in the final product compared to non-chiral alternatives.

In another research project focused on evaluating the biological activity of this compound, it was found to exhibit moderate binding affinity to certain receptors involved in metabolic pathways. This finding suggests potential avenues for further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of (2R)-2-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the bulky tert-butyl group may affect the compound’s binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and regulatory statuses of (2R)-2-(4-tert-butylphenyl)propan-1-ol and related compounds:

Compound Name CAS Number Functional Group Regulatory Status (RoHS) Key Applications/Notes
This compound N/A Secondary alcohol (-OH) Not restricted Potential chiral intermediate
2-(4-tert-butylbenzyl)propionaldehyde N/A Aldehyde (-CHO) Restricted under RoHS Banned in electronics due to toxicity
(2R)-3-(4-tert-butylphenyl)-2-methylpropanal N/A Aldehyde (-CHO) Restricted under RoHS Stereoisomer with environmental concerns
4-tert-butylphenol 98-54-4 Phenol (-OH) Not restricted Antioxidant, polymer stabilizer
1-(4-tert-butylphenyl)prop-2-en-1-one 46249-51-8 Ketone (-C=O) Not restricted UV absorber, synthetic intermediate

Key Observations :

  • Functional Group Differences : The hydroxyl group in this compound distinguishes it from aldehydes (e.g., 2-(4-tert-butylbenzyl)propionaldehyde) and ketones (e.g., 1-(4-tert-butylphenyl)prop-2-en-1-one). This impacts polarity, boiling points, and reactivity.
  • Stereochemical Influence: The R-configuration may enhance enantioselectivity in catalytic processes compared to racemic mixtures or non-chiral analogs like 4-tert-butylphenol.

Physicochemical and Application-Based Comparisons

Solubility and Reactivity
  • Alcohol vs. Aldehyde/Ketone : The hydroxyl group in this compound increases hydrogen-bonding capacity, likely improving water solubility relative to aldehydes or ketones. However, the bulky tert-butyl group may offset this by enhancing hydrophobicity.
  • This creates a niche for safer alternatives like the target alcohol.

Research Findings and Gaps

  • Regulatory Advantages : The absence of this compound from RoHS lists suggests it is a safer alternative to restricted aldehydes .
  • Data Limitations : Detailed physicochemical data (e.g., melting point, logP) for the target compound are lacking in the provided evidence, highlighting a need for further experimental characterization.

Biological Activity

(2R)-2-(4-tert-butylphenyl)propan-1-ol, a chiral alcohol, is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biological systems. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is C13H20O. It features a hydroxyl group (-OH) attached to a propan-1-ol backbone, with a bulky tert-butyl group that influences its steric properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially enhancing or inhibiting their activity. The bulky tert-butyl group may also affect the compound's binding affinity and selectivity towards specific molecular targets, which can lead to varied physiological effects.

Enzyme Interactions

Research indicates that this compound has been investigated for its interactions with lysosomal phospholipase A2 (LPLA2), an enzyme involved in lipid metabolism. Inhibitory assays have shown that this compound can modulate the activity of LPLA2, suggesting potential applications in treating conditions related to phospholipid accumulation .

Therapeutic Applications

The compound has been explored for its potential therapeutic properties in various contexts:

  • Antimicrobial Activity : Studies have suggested that similar compounds exhibit antimicrobial properties, potentially indicating that this compound could possess similar activities .
  • Anti-inflammatory Effects : The interaction with enzymes involved in inflammatory pathways suggests it could be beneficial in managing inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
(2R)-2-phenylpropan-1-olSimple phenolic alcoholLacks bulky substituents, potentially less steric hindrance.
(2R)-2-(4-methylphenyl)propan-1-olMethyl-substituted phenolic alcoholLess steric hindrance compared to tert-butyl.
(2R)-2-(4-diethylphenyl)propan-1-olDiethyl-substituted phenolic alcoholIncreased steric bulk but different electronic effects.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Inhibition Studies : A study assessing the inhibition of LPLA2 found that various concentrations of this compound led to significant reductions in enzyme activity, suggesting its potential as a therapeutic agent in lipid metabolism disorders .
  • Therapeutic Potential : In vivo studies have indicated that compounds structurally related to this compound could reduce inflammation markers in animal models, supporting the hypothesis that this compound may have anti-inflammatory properties .

Q & A

Q. What are the most reliable synthetic routes for (2R)-2-(4-tert-butylphenyl)propan-1-ol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 4-tert-butylphenylpropan-1-one) using chiral catalysts. For example:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) with a chiral ligand (e.g., BINAP) under hydrogen gas achieves enantiomeric excess (ee) >90% .
  • Borohydride Reduction : Sodium borohydride with a chiral auxiliary (e.g., (S)-CBS catalyst) yields moderate ee (75–85%) but requires strict temperature control (-20°C) .

Q. Critical Parameters :

ParameterImpact on Enantioselectivity
Catalyst LoadingHigher loading reduces ee due to racemization
Solvent PolarityPolar solvents (THF, ethanol) favor stereochemical control
Reaction TimeProlonged time increases racemization risk

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) mobile phase. Retention times differentiate enantiomers (e.g., R-form elutes at 8.2 min vs. S-form at 10.5 min) .
  • Optical Rotation : Compare measured [α]D²⁵ values against literature data (e.g., [α]D²⁵ = +12.5° for R-configuration in ethanol) .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, though this requires high-purity samples .

Q. What analytical techniques are optimal for quantifying impurities in this compound?

Methodological Answer:

  • GC-MS : Detects volatile byproducts (e.g., tert-butylbenzene derivatives) with LOD ≤0.1% .
  • HPLC-UV/ELSD : Quantifies non-volatile impurities (e.g., diastereomers) using a C18 column and acetonitrile/water gradient .
  • NMR Spectroscopy : Identifies structural analogs (e.g., 4-tert-butylphenylpropan-2-ol) via ¹³C NMR shifts (e.g., C-2 at δ 72.5 ppm for R-form) .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., solubility, partition coefficients) of this compound influence formulation in drug delivery systems?

Methodological Answer:

  • Solubility Studies : Use the shake-flask method in buffers (pH 1.2–7.4) to determine logP (experimental logP = 3.2 ± 0.1) .
  • Hansen Solubility Parameters : Predict compatibility with excipients (e.g., δD = 18.1 MPa¹/², δH = 6.3 MPa¹/²) .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to assess permeability .

Q. Data Contradiction Alert :

  • Experimental logP values vary by ±0.3 across studies due to impurities or pH-dependent ionization .

Q. What strategies resolve contradictions in biological activity data between enantiomers of 4-tert-butylphenylpropanol derivatives?

Methodological Answer:

  • Enzyme Assays : Compare IC₅₀ values of (R)- and (S)-forms against target enzymes (e.g., cytochrome P450). Example: (R)-form inhibits CYP3A4 at 10 µM vs. (S)-form at 50 µM .
  • Molecular Docking : Use Schrödinger Suite to model enantiomer binding poses. The R-form may occupy hydrophobic pockets via tert-butyl group interactions .
  • Meta-Analysis : Aggregate data from PubChem and ECHA databases to identify outliers or assay-specific biases .

Q. How can researchers optimize enantioselective synthesis using green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining ee (85–88%) .
  • Catalyst Recycling : Immobilize chiral catalysts on silica gel for 3–5 reuse cycles without significant ee loss .
  • Flow Chemistry : Continuous reactors reduce waste (E-factor <5) and improve reproducibility .

Q. What computational methods predict the stability of this compound under varying storage conditions?

Methodological Answer:

  • DFT Calculations : Calculate activation energy for racemization (ΔG‡ ≈ 25 kcal/mol, indicating stability at 25°C) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor ee via HPLC .
  • QSPR Models : Relate molecular descriptors (e.g., dipole moment, H-bond donors) to degradation rates .

Q. How do structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) compare in biological activity?

Methodological Answer:

AnalogTarget ActivityPotency vs. (R)-form
3-(4-Fluorophenyl)propanolAntimicrobial (E. coli)2× lower MIC
2-(4-Chlorophenyl)propanolAnticancer (HeLa cells)Similar IC₅₀
4-Methylphenyl derivativeCYP2D6 inhibition5× higher IC₅₀

Mechanistic Insight : Fluorine’s electronegativity reduces membrane permeability, while chlorine enhances hydrophobic interactions .

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